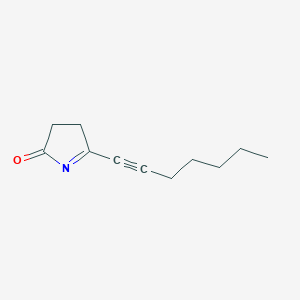
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- is an organic compound that belongs to the class of pyrrolones. Pyrrolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a heptynyl group attached to the pyrrolone ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- typically involves the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Heptynyl Group: The heptynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne (heptynyl) is coupled with a halogenated pyrrolone derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The heptynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolone derivatives.
Scientific Research Applications
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrol-2-one, 3,4-dihydro-: Lacks the heptynyl group, which may result in different chemical and biological properties.
2H-Pyrrol-2-one, 5-(1-butynyl)-3,4-dihydro-: Features a shorter alkyne chain, which could affect its reactivity and interactions.
2H-Pyrrol-2-one, 5-(1-octynyl)-3,4-dihydro-: Has a longer alkyne chain, potentially altering its solubility and biological activity.
Uniqueness
2H-Pyrrol-2-one, 5-(1-heptynyl)-3,4-dihydro- is unique due to the presence of the heptynyl group, which can influence its chemical reactivity and biological interactions. This structural feature may impart distinct properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
61307-49-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-hept-1-ynyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C11H15NO/c1-2-3-4-5-6-7-10-8-9-11(13)12-10/h2-5,8-9H2,1H3 |
InChI Key |
KMRUADWINOVCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=NC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


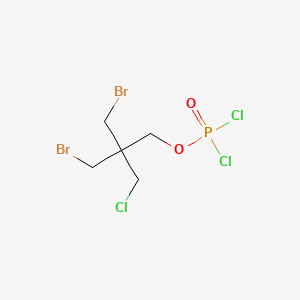
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)


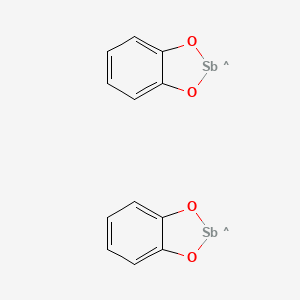
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
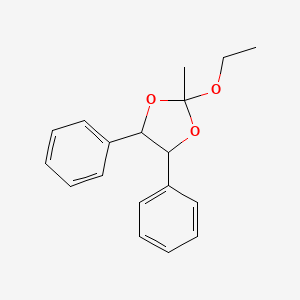
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
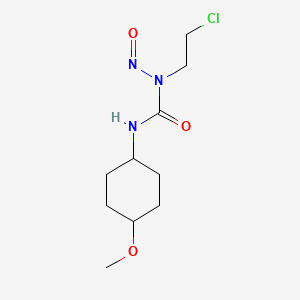

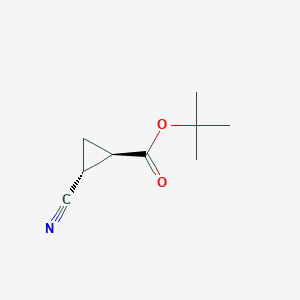
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
